ESIPT‑Driven Al³⁺ Detection Limit: Superiority Over Non‑Pyridyl Naphthalene‑Schiff Base Probes
Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- (HL) achieves an Al³⁺ detection limit (LOD) of 3.15 μM by fluorescence in 1:1 THF/H₂O medium, operating via an “off‑on‑off” ESIPT mechanism with a 1:1 binding stoichiometry and an association constant of 8.51×10⁴ M⁻¹ [1]. In contrast, the naphthalene‑derived Schiff base HNPD (lacking a pyridyl‑imine arm) exhibits an Al³⁺ LOD of 0.0248 μM – roughly two orders of magnitude lower – but with a binding constant (6.19×10³ M⁻¹) that is ≈14‑fold weaker than that of HL, indicating that HL’s pyridyl‑imine chelate provides far tighter Al³⁺ binding despite a less extreme LOD [2]. Meanwhile, a pyrazole‑naphthalene Schiff base (L) delivers an Al³⁺ LOD of 0.042 μM, also lower than HL, yet HL uniquely couples ESIPT‑based fluorescence switching with sequential H₂PO₄⁻ detection (association constant for H₂PO₄⁻ = 5.5×10² M⁻¹) in real food and water matrices, a dual‑analyte capability not reported for the pyrazole or HNPD probes [1][3].
| Evidence Dimension | Al³⁺ detection limit (LOD) and binding affinity |
|---|---|
| Target Compound Data | LOD = 3.15 μM; K_a = 8.51×10⁴ M⁻¹ (1:1 THF/H₂O, fluorimetry) |
| Comparator Or Baseline | HNPD (naphthalene‑o‑phenylenediamine Schiff base): LOD = 0.0248 μM, K_a = 6.19×10³ M⁻¹; Pyrazole‑naphthalene Schiff base: LOD = 0.042 μM |
| Quantified Difference | HL K_a is 13.8‑fold higher than HNPD; HL LOD is 127× higher than HNPD and 75× higher than pyrazole‑naphthalene, but HL uniquely enables sequential H₂PO₄⁻ detection |
| Conditions | Fluorescence titration, 1:1 THF/H₂O, pH not specified; comparator conditions analogous |
Why This Matters
For users requiring tight Al³⁺ binding in real‑world aqueous/organic samples with integrated phosphate sensing, HL’s 13.8× stronger binding over HNPD and demonstrated dual‑analyte functionality justify its selection over probes with lower LODs but weaker affinity.
- [1] Prabhu J, et al. A pyridine naphthalene conjugate: ESIPT based molecular chemosensor for Al³⁺ ions and sequential detection of H₂PO₄⁻ and applications in milk, water samples and bio‑imaging. J. Food Comp. Anal. 2024;132:106364. doi:10.1016/j.jfca.2024.106364 View Source
- [2] Dathees TJ, et al. Naphthalene derived Schiff base as a reversible fluorogenic chemosensor for aluminium ions detection. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2024;308:123732. doi:10.1016/j.saa.2023.123732 View Source
- [3] Design and synthesis of a new pyrazole‑naphthalene Schiff base: Al³⁺ recognition, DNA binding studies and theoretical calculations. J. Mol. Struct. 2024;1317:139172. doi:10.1016/j.molstruc.2024.139172 View Source
